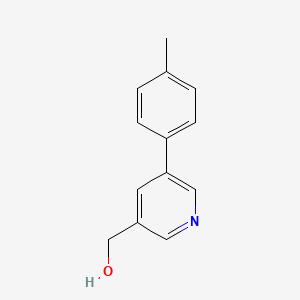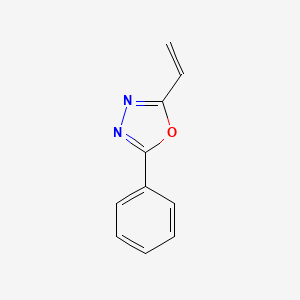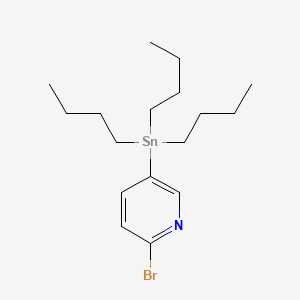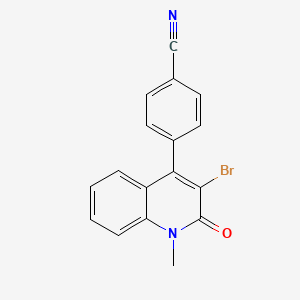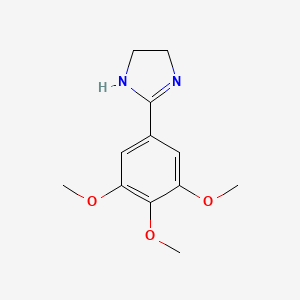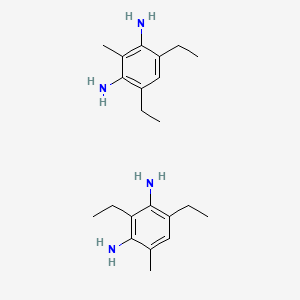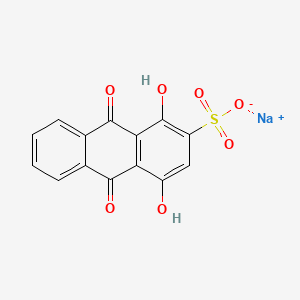
6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sambubiose belongs to the class of organic compounds known as o-glycosyl compounds. These are glycoside in which a sugar group is bonded through one carbon to another group via a O-glycosidic bond. Sambubiose exists as a solid, soluble (in water), and a very weakly acidic compound (based on its pKa). Outside of the human body, sambubiose can be found in black elderberry and fruits. This makes sambubiose a potential biomarker for the consumption of these food products.
Scientific Research Applications
Diabetes Management
6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol has been identified for its potential in diabetes management. Isolated from the fruits of Syzygium densiflorum Wall. ex Wight & Arn, this compound targets several proteins associated with diabetes, such as dipeptidyl peptidase-IV and glucokinase. Molecular docking and dynamics simulation studies suggest its efficacy in regulating blood glucose levels (Muthusamy & Krishnasamy, 2016).
Physical Properties in Ethanol-Water Solutions
The solubility of 6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol in ethanol-water solutions has been studied. Understanding its solubility is crucial for its application in various fields, including pharmaceuticals and food sciences. It was found that the solubility increases with temperature and varies with the ethanol mass fraction in the solvent (Gong, Wang, Zhang, & Qu, 2012).
Density and Viscosity Studies
Studies on the densities and viscosities of sugar alcohol solutions, including those containing 6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol, have provided insights into their behavior in different concentrations and temperatures. These properties are essential for applications in food science and industrial processes (Zhu, Ma, & Zhou, 2010).
Role in Chiral Dendrimer Synthesis
This compound has been utilized in the synthesis of chiral dendrimers. These dendrimers, having potential applications in drug delivery and materials science, show that the triol can be a central core in complex molecular architectures (Seebach, Lapierre, Greiveldinger, & Skobridis, 1994).
Synthesis and Characterization
The synthesis and structural characterization of this compound and its derivatives have been extensively studied. These investigations provide a foundational understanding necessary for its application in various research fields, such as organic chemistry and materials science (Lapierre, Skobridis, & Seebach, 1993).
properties
CAS RN |
26388-68-1 |
|---|---|
Product Name |
6-(Hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol |
Molecular Formula |
C11H20O10 |
Molecular Weight |
312.27 g/mol |
IUPAC Name |
6-(hydroxymethyl)-3-(3,4,5-trihydroxyoxan-2-yl)oxyoxane-2,4,5-triol |
InChI |
InChI=1S/C11H20O10/c12-1-4-6(15)7(16)9(10(18)20-4)21-11-8(17)5(14)3(13)2-19-11/h3-18H,1-2H2 |
InChI Key |
BUEBVQCTEJTADB-UHFFFAOYSA-N |
SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
Canonical SMILES |
C1C(C(C(C(O1)OC2C(C(C(OC2O)CO)O)O)O)O)O |
melting_point |
202-203°C |
physical_description |
Solid |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![6-bromo-4-nitro-1H-pyrrolo[2,3-b]pyridine](/img/structure/B1629419.png)
